5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride
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Overview
Description
5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-diketone or β-keto ester.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of hydrazine derivatives or reduced pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.
Scientific Research Applications
Chemistry
In chemistry, 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its hydrazino group can interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial effects.
Industry
In the industrial sector, this compound may find applications in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
1-Isopropyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the hydrazino group, which may result in different reactivity and applications.
5-Hydrazino-3-(trifluoromethyl)-1H-pyrazole: Similar structure but without the isopropyl group, which could affect its physical and chemical properties.
5-Hydrazino-1-isopropyl-1H-pyrazole: Lacks the trifluoromethyl group, potentially altering its biological activity and stability.
Uniqueness
The presence of both the hydrazino and trifluoromethyl groups in 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride makes it unique. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, while the hydrazino group can participate in various chemical reactions, making it a versatile intermediate in synthetic chemistry.
Biological Activity
5-Hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole hydrochloride, identified by CAS Number 1855889-99-4, is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are recognized for their potential in medicinal chemistry, exhibiting a range of pharmacological effects including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings and case studies.
The molecular formula of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole is C7H11F3N4 with a molecular weight of 202.18 g/mol. Its structure features a trifluoromethyl group which is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole, exhibit significant antimicrobial properties. A study highlighted that various synthesized pyrazole derivatives showed notable activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of the hydrazine group in the structure may contribute to its efficacy against microbial pathogens.
Anticancer Potential
The anticancer properties of pyrazoles have been well-documented. A related compound demonstrated effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation . For instance, pyrazole derivatives have been shown to inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The specific role of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole in cancer treatment remains to be fully elucidated but suggests potential for further investigation.
Anti-inflammatory Effects
Anti-inflammatory activity is another significant attribute of pyrazole compounds. Studies have reported that certain pyrazoles can reduce inflammation markers in animal models, indicating their potential use in treating inflammatory diseases . The compound's ability to inhibit cyclooxygenase (COX) enzymes could be a mechanism through which it exerts these effects.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of 5-hydrazinyl-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole can be attributed to its structural features. The trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the hydrazine moiety may interact with biological targets through hydrogen bonding and electron donation, contributing to its pharmacological effects .
Properties
IUPAC Name |
[2-propan-2-yl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N4.ClH/c1-4(2)14-6(12-11)3-5(13-14)7(8,9)10;/h3-4,12H,11H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZQBPGASKMGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=N1)C(F)(F)F)NN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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